molecular formula C10H11Cl2NO B14061966 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14061966
M. Wt: 232.10 g/mol
InChI Key: KQBCNVKTNOCRTG-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure, characterized by the presence of amino, chloromethyl, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of 1-(4-Amino-3-methylphenyl)propan-1-one, followed by further functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. These interactions can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

  • 1-(4-Amino-3-methylphenyl)-2-chloropropan-1-one
  • 1-(4-Amino-3-(chloromethyl)phenyl)ethanone
  • 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one

Uniqueness: 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both amino and chloromethyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[4-amino-3-(chloromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5,13H2,1H3

InChI Key

KQBCNVKTNOCRTG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)N)CCl)Cl

Origin of Product

United States

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